![molecular formula C17H15NO5S B2673126 ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate CAS No. 866152-97-8](/img/structure/B2673126.png)
ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate
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Description
Ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indole Derivatives
This compound could be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of the structure of this compound, has been reported to have antimicrobial activity . This could make it useful in the development of new antimicrobial drugs .
Antiviral Activity
In addition to its antimicrobial properties, the 1,2,4-benzothiadiazine-1,1-dioxide ring has also been reported to have antiviral activity . This suggests potential applications in the treatment of viral infections .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This could make it a candidate for the development of new antihypertensive drugs .
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This could make it a candidate for the development of new anticancer drugs .
KATP Channel Activators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have activity as a KATP channel activator . KATP channels are involved in many physiological processes, including insulin secretion, neuronal excitability, and vascular tone, suggesting potential applications in these areas .
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with activity as an AMPA receptor modulator . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting potential applications in the treatment of neurological disorders .
properties
IUPAC Name |
ethyl 2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-2-23-17(20)13-8-4-3-7-12(13)11-18-16(19)14-9-5-6-10-15(14)24(18,21)22/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZNPJYCLZAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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